
1-Piperidinepropanoic acid, 4,4'-(1,3-propanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- is a chemical compound with the molecular formula C13H26N2. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of two piperidine rings connected by a 1,3-propanediyl bridge. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- typically involves the reaction of piperidine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atoms of the 1,3-dibromopropane, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperidine rings.
Reduction: Reduced forms of the piperidine rings.
Substitution: Substituted derivatives with different functional groups replacing the piperidine nitrogen.
Scientific Research Applications
1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit key metabolic enzymes in microorganisms.
Comparison with Similar Compounds
1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- can be compared with other similar compounds such as:
Piperidine: A simpler structure with a single piperidine ring, used as a precursor in organic synthesis.
1-Piperidinepropionic acid: A related compound with a single piperidine ring and a propionic acid group, used in similar applications.
4,4’-Bipiperidine: A compound with two piperidine rings connected by a single bond, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- lies in its 1,3-propanediyl bridge, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
311310-03-9 |
|---|---|
Molecular Formula |
C19H34N2O4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3-[4-[3-[1-(2-carboxyethyl)piperidin-4-yl]propyl]piperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C19H34N2O4/c22-18(23)8-14-20-10-4-16(5-11-20)2-1-3-17-6-12-21(13-7-17)15-9-19(24)25/h16-17H,1-15H2,(H,22,23)(H,24,25) |
InChI Key |
WDXNCIAMMGZJDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCC2CCN(CC2)CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


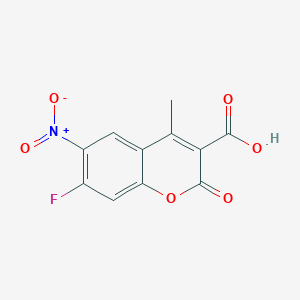
![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15167098.png)
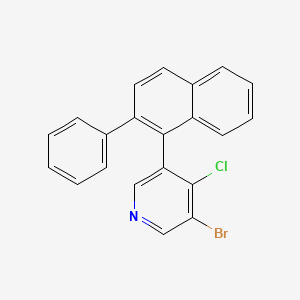
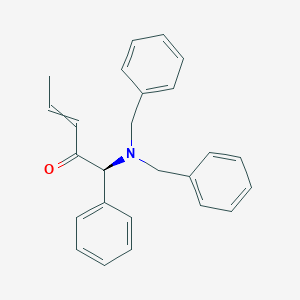
![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
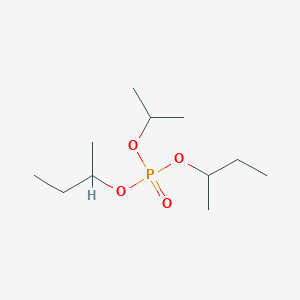
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
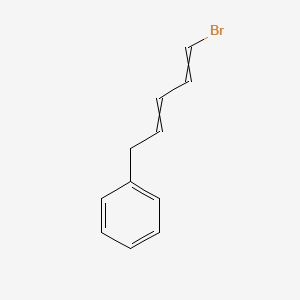
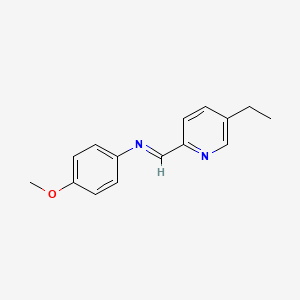
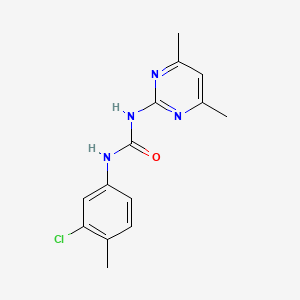

![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
